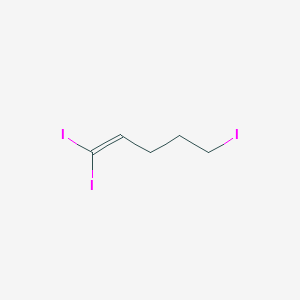
1,1,5-Triiodopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,5-Triiodopent-1-ene: is an organic compound characterized by the presence of three iodine atoms attached to a five-carbon chain with a double bond at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,5-Triiodopent-1-ene can be synthesized through a multi-step process involving the halogenation of pent-1-ene. The typical synthetic route includes:
Halogenation: Pent-1-ene is treated with iodine in the presence of a catalyst to introduce iodine atoms at specific positions on the carbon chain.
Purification: The resulting product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reactors: Use of specialized reactors to control temperature and pressure during the halogenation process.
Catalysts: Employment of catalysts to enhance the reaction rate and selectivity.
Purification Systems: Implementation of advanced purification systems to separate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1,5-Triiodopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different products by removing iodine atoms.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while reduction reactions can produce hydrocarbons with fewer iodine atoms.
Scientific Research Applications
1,1,5-Triiodopent-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,5-Triiodopent-1-ene involves its interaction with various molecular targets and pathways. The iodine atoms in the compound can participate in:
Electrophilic Reactions: Acting as electrophiles, the iodine atoms can react with nucleophiles in biological systems.
Radical Reactions: The compound can generate radicals under certain conditions, leading to various chemical transformations.
Binding to Proteins: The iodine atoms can bind to specific amino acid residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
1,1,3-Triiodopropane: Similar structure with three iodine atoms on a three-carbon chain.
1,1,4-Triiodobutane: Similar structure with three iodine atoms on a four-carbon chain.
1,1,6-Triiodohexane: Similar structure with three iodine atoms on a six-carbon chain.
Uniqueness: 1,1,5-Triiodopent-1-ene is unique due to its specific carbon chain length and the position of the iodine atoms. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
823180-16-1 |
|---|---|
Molecular Formula |
C5H7I3 |
Molecular Weight |
447.82 g/mol |
IUPAC Name |
1,1,5-triiodopent-1-ene |
InChI |
InChI=1S/C5H7I3/c6-4-2-1-3-5(7)8/h3H,1-2,4H2 |
InChI Key |
RNGAWUSKQUHAEI-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=C(I)I)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















